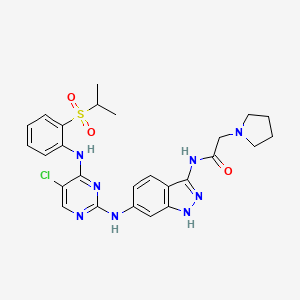
Alk-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk-IN-23 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated significant efficacy in inhibiting ALK wild-type and mutant forms, making it a promising candidate for targeted cancer therapy .
Méthodes De Préparation
The synthesis of Alk-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s potency and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Alk-IN-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alk-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK-related signaling pathways and to develop new ALK inhibitors.
Biology: Employed in cellular assays to investigate the role of ALK in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating ALK-positive cancers, such as NSCLC and anaplastic large cell lymphoma.
Industry: Utilized in drug discovery and development programs to identify and optimize new ALK inhibitors .
Mécanisme D'action
Alk-IN-23 exerts its effects by selectively inhibiting the activity of ALK tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are crucial for tumor cell survival and proliferation. By blocking these pathways, this compound induces apoptosis and inhibits cancer cell migration and colony formation .
Comparaison Avec Des Composés Similaires
Alk-IN-23 is compared with other ALK inhibitors, such as crizotinib, ceritinib, and alectinib. While all these compounds target ALK, this compound has shown superior potency against certain ALK mutants, such as L1196M and G1202R. This makes this compound a valuable addition to the arsenal of ALK inhibitors, particularly for patients who have developed resistance to first-generation inhibitors .
Similar compounds include:
Crizotinib: The first ALK inhibitor approved for clinical use.
Ceritinib: A second-generation ALK inhibitor with improved potency.
Alectinib: Known for its efficacy in treating ALK-positive NSCLC with brain metastases
This compound’s unique ability to inhibit multiple ALK mutants highlights its potential as a versatile and effective therapeutic agent in cancer treatment.
Propriétés
Formule moléculaire |
C26H29ClN8O3S |
|---|---|
Poids moléculaire |
569.1 g/mol |
Nom IUPAC |
N-[6-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-1H-indazol-3-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C26H29ClN8O3S/c1-16(2)39(37,38)22-8-4-3-7-20(22)30-25-19(27)14-28-26(32-25)29-17-9-10-18-21(13-17)33-34-24(18)31-23(36)15-35-11-5-6-12-35/h3-4,7-10,13-14,16H,5-6,11-12,15H2,1-2H3,(H2,28,29,30,32)(H2,31,33,34,36) |
Clé InChI |
YTTYYCAUZAPRNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(C=C3)C(=NN4)NC(=O)CN5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


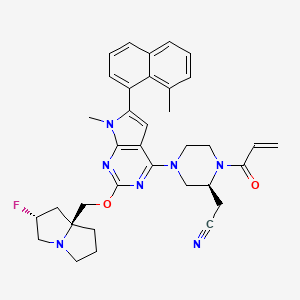
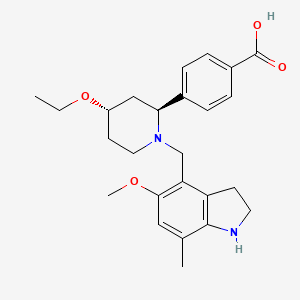
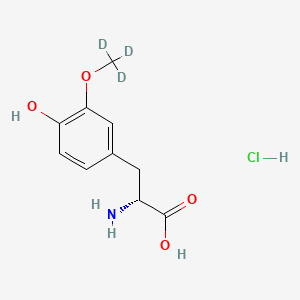
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
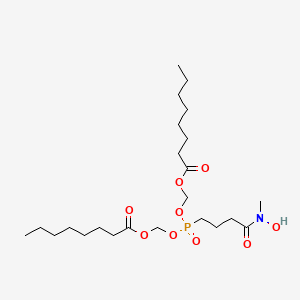
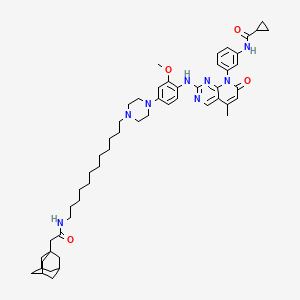

![(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one](/img/structure/B15140417.png)
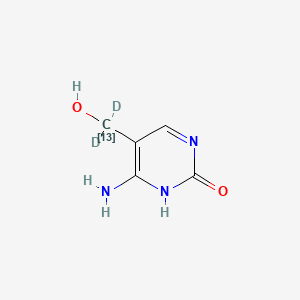
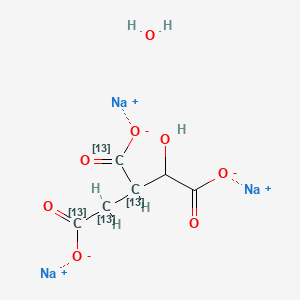
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)
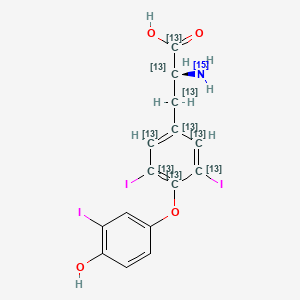
![2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)
